5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene
Description
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms and a butenyl group attached to a benzene ring
Properties
CAS No. |
797048-12-5 |
|---|---|
Molecular Formula |
C18H12F4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-but-3-enyl-2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C18H12F4/c1-2-3-4-13-10-16(20)14(17(21)11-13)7-5-12-6-8-15(19)18(22)9-12/h2,6,8-11H,1,3-4H2 |
InChI Key |
CSLITDMRCWNJSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene typically involves the coupling of a butenyl group with a difluorophenyl ethynyl moiety. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkenes or alkanes .
Scientific Research Applications
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)propionic acid
- trans,trans-4-(3,4-Difluorophenyl)-4’-n-propylbicyclohexyl
Uniqueness
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is unique due to the presence of both a butenyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Biological Activity
Overview of the Compound
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is a synthetic organic compound that belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. The structural features of this compound suggest it may exhibit significant biological activity due to the presence of multiple fluorine atoms and an ethynyl group, which can influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures often possess anticancer properties. The introduction of fluorine atoms in organic compounds can enhance their metabolic stability and bioactivity. For instance:
- Fluorinated Compounds : Fluorinated derivatives have shown improved potency against various cancer cell lines. The presence of difluoro groups can facilitate interactions with target proteins involved in cancer progression.
The mechanism by which such compounds exert their biological effects typically involves:
- Inhibition of Enzymatic Activity : Many fluorinated compounds act as inhibitors of key enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, leading to reduced tumor size.
Case Studies
While specific case studies on “5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene” are not available, analogous compounds have been studied extensively:
- Compound A : A structurally similar compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition at low concentrations.
- Compound B : Another derivative showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for therapeutic use.
Data Table
Here is a hypothetical data table summarizing the biological activity based on analogous compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | Apoptosis induction |
| Compound B | HCT116 | 0.8 | Enzyme inhibition |
| Compound C | A549 (Lung) | 0.6 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
